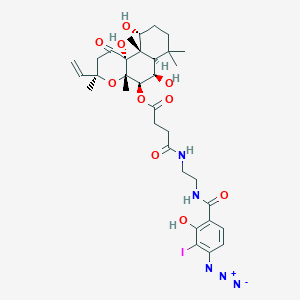![molecular formula C7H6N2O3S B044346 Furo[2,3-b]pyridine-2-sulfonamide CAS No. 122534-86-5](/img/structure/B44346.png)
Furo[2,3-b]pyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]pyridine-2-sulfonamide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a diverse range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of furo[2,3-b]pyridine-2-sulfonamide is not fully understood. However, it is believed to exert its biological activity by binding to specific targets in the cell. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
Furo[2,3-b]pyridine-2-sulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, furo[2,3-b]pyridine-2-sulfonamide has been shown to inhibit the replication of HIV and HSV in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of furo[2,3-b]pyridine-2-sulfonamide is its broad range of biological activities, which makes it a promising compound for the development of new therapeutics. Additionally, its relatively simple synthesis method and high yield make it an attractive target for medicinal chemistry research. However, one of the limitations of furo[2,3-b]pyridine-2-sulfonamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving furo[2,3-b]pyridine-2-sulfonamide. One area of interest is the development of new anti-inflammatory and anti-tumor therapeutics based on this compound. Additionally, there is a need for further investigation into the mechanism of action of furo[2,3-b]pyridine-2-sulfonamide and its potential targets in the cell. Finally, there is a need for further exploration of the anti-viral activity of furo[2,3-b]pyridine-2-sulfonamide and its potential use in the treatment of viral infections.
Aplicaciones Científicas De Investigación
Furo[2,3-b]pyridine-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, furo[2,3-b]pyridine-2-sulfonamide has been found to possess anti-viral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propiedades
Número CAS |
122534-86-5 |
|---|---|
Nombre del producto |
Furo[2,3-b]pyridine-2-sulfonamide |
Fórmula molecular |
C7H6N2O3S |
Peso molecular |
198.2 g/mol |
Nombre IUPAC |
furo[2,3-b]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H2,8,10,11) |
Clave InChI |
XLMJWANTWLMTPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N |
SMILES canónico |
C1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

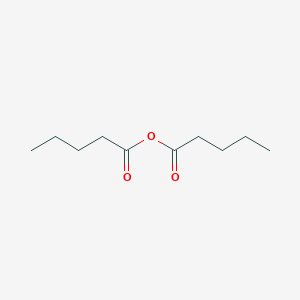
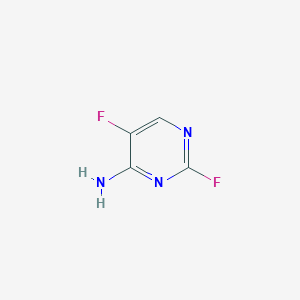
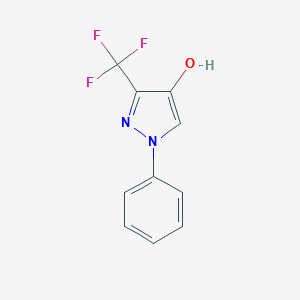
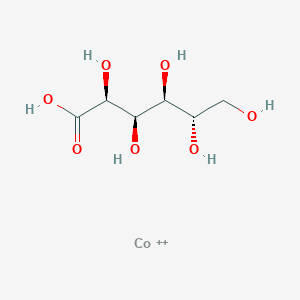
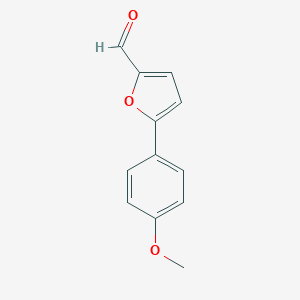
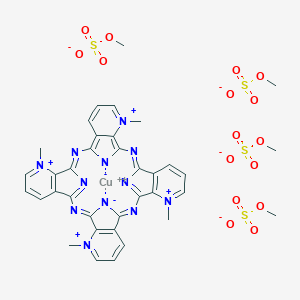

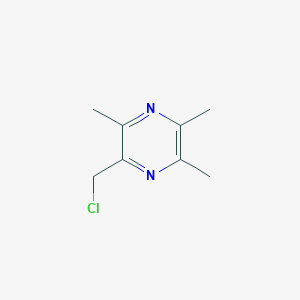
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)

![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
